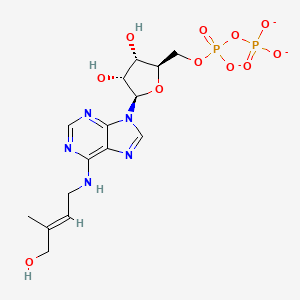
9-Ribosyl-trans-zeatin 5'-diphosphate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-ribosyl-trans-zeatin 5'-diphosphate(3-) is a organophosphate oxoanion that is ADP(3-) substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group; major structure at pH 7.3. It derives from an ADP(3-). It is a conjugate base of a 9-ribosyl-trans-zeatin 5'-diphosphate.
Applications De Recherche Scientifique
Role in Plant Pathogen Interaction
Research indicates that certain plant pathogens manipulate cytokinin levels, including 9-ribosyl-trans-zeatin, to facilitate infection and manipulate host plant physiology. For instance, Colletotrichum graminicola, a pathogen affecting maize leaves, causes changes in cytokinin patterns, including 9-ribosyl-trans-zeatin levels, at the infection site, affecting plant physiology and senescence processes (Behr et al., 2012).
Cytokinin Metabolism Studies
Studies on cytokinin metabolism in various plant species have identified 9-ribosyl-trans-zeatin as a significant metabolite. For example, in Phaseolus embryos, the metabolism of trans-zeatin showed major metabolites including 9-ribosyl-trans-zeatin and its monophosphate, demonstrating genetic variations in cytokinin metabolism among organized plant tissues (Lee et al., 1985).
Biochemical Synthesis and Characterization
Several studies have been conducted on the biochemical synthesis of 9-ribosyl-trans-zeatin derivatives, providing insights into their chemical properties and potential applications. For example, the synthesis of allylic phosphate derivatives of trans-zeatin, including 9-ribosyl-trans-zeatin derivatives, has been documented, showcasing methods for creating these compounds for further study (Shadid et al., 1989).
Application in Cytokinin Activity Assays
Research on cytokinins, including 9-ribosyl-trans-zeatin, has involved assessing their biological activity in plant tissue cultures. Studies comparing various cytokinin isomers, including ribosyl-trans-zeatin, have provided insights into their relative activities in stimulating plant growth and development (Schmitz & Skoog, 1972).
Understanding Cytokinin Biosynthesis Pathways
In-depth analysis of cytokinin biosynthesis pathways has revealed the role of 9-ribosyl-trans-zeatin and its derivatives. For instance, studies in Arabidopsis and other plant species have elucidated how cytokinin biosynthesis and homeostasis are affected by various genetic and environmental factors, with 9-ribosyl-trans-zeatin being a key compound in these processes (Martin et al., 2001).
Application in Developing Diagnostic Tools
9-ribosyl-trans-zeatin has been used in developing diagnostic tools such as radioimmunoassays and aptamers for detecting and quantifying cytokinins in plant tissues, demonstrating its importance in plant physiological studies (Vold, 1981).
Propriétés
Nom du produit |
9-Ribosyl-trans-zeatin 5'-diphosphate(3-) |
|---|---|
Formule moléculaire |
C15H20N5O11P2-3 |
Poids moléculaire |
508.29 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H23N5O11P2/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(30-15)5-29-33(27,28)31-32(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,27,28)(H,16,17,18)(H2,24,25,26)/p-3/b8-2+/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
MXFPFNSSZYNJGX-HNNGNKQASA-K |
SMILES isomérique |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)/CO |
SMILES canonique |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



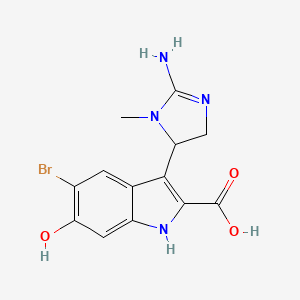
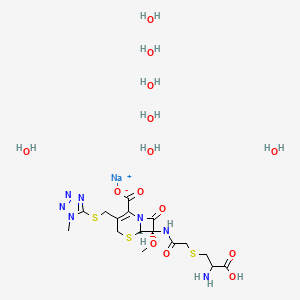
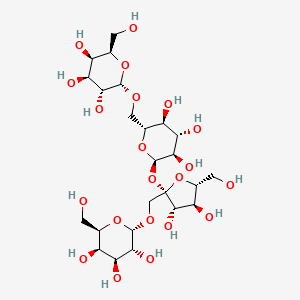

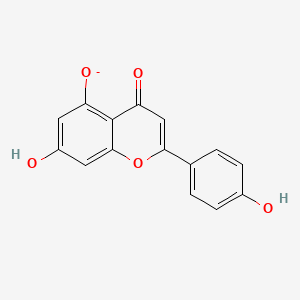

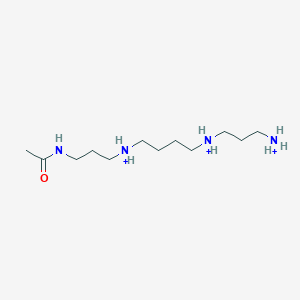

![6-[(2-Fluorophenyl)methyl]-2-(1-hydroxyethyl)-4-methyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1263455.png)
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A](/img/structure/B1263456.png)

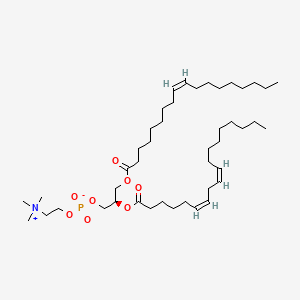
![[5-[(3,4-Difluorophenoxy)methyl]-3-isoxazolyl]-(3-propoxy-1-piperidinyl)methanone](/img/structure/B1263464.png)
![alpha-(3-methylbut-2-en-1-yl)-omega-{4-[(2-acetamido-2-deoxy-alpha-D-glucopyranosyloxy)(hydroxy)phosphoryloxy]-2-methylbutyl}poly[(2E)-2-methylbut-2-ene-1,4-diyl]](/img/structure/B1263467.png)